Tert-butyl N-(2-benzoylphenyl)carbamate
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Overview
Description
Tert-butyl N-(2-benzoylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, a benzoyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-benzoylphenyl)carbamate typically involves the reaction of 2-aminobenzophenone with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-benzoylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(2-benzoylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-benzoylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group in organic synthesis.
Di-tert-butyl dicarbonate: A reagent used to introduce tert-butyl carbamate groups.
Uniqueness
Tert-butyl N-(2-benzoylphenyl)carbamate is unique due to its combination of a tert-butyl group and a benzoyl group, which provides specific steric and electronic properties. These properties make it particularly useful in the synthesis of complex molecules and in applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
tert-butyl N-(2-benzoylphenyl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19-15-12-8-7-11-14(15)16(20)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21) |
InChI Key |
JHYKLFQMOHYMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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